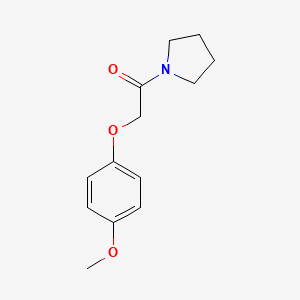

Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)-

Description

Significance of Pyrrolidine (B122466) Ring Systems in Complex Molecule Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a structure of immense importance in organic chemistry. frontiersin.orgwisdomlib.org It is a core component of numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and the amino acid proline. wikipedia.org The prevalence of this scaffold in nature has made it a frequent target and building block in synthetic chemistry. frontiersin.org

The significance of the pyrrolidine ring is multifaceted:

Structural Diversity: As a saturated, non-planar ring, the sp³-hybridized carbons of pyrrolidine allow for a greater three-dimensional exploration of chemical space compared to flat, aromatic systems. nih.govnih.gov This complexity is crucial for achieving specific interactions with biological targets like proteins. nih.gov

Chiral Control: The carbon atoms in the pyrrolidine ring can be stereogenic centers, making the scaffold a valuable tool in asymmetric synthesis, where it can be used as a chiral controller. nih.gov

Physicochemical Properties: The nitrogen atom imparts basicity and nucleophilicity, and its properties can be modulated by substituents on the ring. nih.gov This allows chemists to fine-tune the molecule's characteristics for specific applications. chemicalbook.com

The pyrrolidine ring is a component in 37 drugs approved by the U.S. Food and Drug Administration (FDA), highlighting its status as one of the most vital scaffolds in pharmaceutical science. nih.gov The compound Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)-, incorporates this foundational and versatile heterocyclic system.

Overview of Amide Functionality in Organic Architectures

The amide functional group, characterized by a carbonyl group linked to a nitrogen atom, is another fundamental unit in organic chemistry and biochemistry. numberanalytics.com It is the defining linkage in peptides and proteins (the peptide bond) and is present in a vast array of pharmaceuticals, including penicillin. numberanalytics.comwikipedia.org

Key properties of the amide functionality include:

Stability: Amide bonds are notably stable and resistant to hydrolysis compared to other carbonyl derivatives like esters. wikipedia.orgnih.gov This stability is attributed to resonance delocalization between the nitrogen lone pair and the carbonyl π-system, which imparts a partial double-bond character to the C-N bond. nih.govmasterorganicchemistry.com This resonance also results in a planar geometry and restricted rotation around the C-N bond. nih.govmasterorganicchemistry.com

Hydrogen Bonding: Primary and secondary amides can act as both hydrogen bond donors (via N-H) and acceptors (via C=O). wikipedia.org This capability is critical for establishing the secondary and tertiary structures of proteins and influences the solubility and interaction of amide-containing molecules.

Synthesis: Amides are typically synthesized by the reaction of a carboxylic acid derivative (like an acyl chloride) with an amine or through condensation reactions facilitated by coupling agents.

Scope and Research Focus on N-Acyl Pyrrolidine Structures

The combination of a pyrrolidine ring and an amide linkage creates the N-acyl pyrrolidine scaffold, a structure that has drawn considerable research interest. The synthesis of these compounds generally involves the acylation of a pre-formed pyrrolidine ring. nih.govmdpi.com This can be achieved by reacting pyrrolidine with an appropriate acylating agent, such as an acyl chloride or an activated carboxylic acid. For the specific compound , this would involve reacting pyrrolidine with a derivative of (4-methoxyphenoxy)acetic acid.

Research on N-acyl pyrrolidines and related structures spans various fields:

Medicinal Chemistry: Many derivatives are synthesized and screened for potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. frontiersin.orgontosight.ai

Materials Science: The amide linkage is the basis for high-performance polymers like polyamides, and novel N-acyl structures can be explored for the development of new materials. numberanalytics.com

Synthetic Intermediates: These compounds serve as valuable intermediates in the construction of more complex molecular targets. The pyrrolidine can act as a directing group or a stable anchor while other parts of the molecule are modified.

Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- is a specific example within this broad class of molecules. Its chemical identity is defined by the unique combination of the pyrrolidine ring, the tertiary amide, and the substituted phenoxyacetyl group.

Compound Data

Below are the key identifiers and properties for the featured chemical compound.

Interactive Data Table: Properties of Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)-

| Property | Value |

| IUPAC Name | 1-[(4-methoxyphenoxy)acetyl]pyrrolidine |

| Synonyms | Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- |

| CAS Number | 54376-79-1 |

| Molecular Formula | C13H17NO3 |

| PubChem CID | 303142 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-11-4-6-12(7-5-11)17-10-13(15)14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCYVPQQEXMWSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80159146 | |

| Record name | Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134937-63-6 | |

| Record name | Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134937636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of Pyrrolidine, 1 4 Methoxyphenoxy Acetyl

Reactivity of the Amide Linkage

The amide bond in Pyrrolidine (B122466), 1-((4-methoxyphenoxy)acetyl)- is a key functional group that influences the molecule's stability and susceptibility to metabolic degradation.

Studies on Amide Bond Cleavage and Formation

The formation of Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- typically involves the acylation of pyrrolidine with a derivative of (4-methoxyphenoxy)acetic acid, such as its acid chloride or an activated ester. This is a standard method for creating amide bonds.

The cleavage of the amide bond, or hydrolysis, is a critical transformation pathway. This reaction can occur under both acidic and basic conditions, leading to the formation of pyrrolidine and (4-methoxyphenoxy)acetic acid. umich.edunih.gov The stability of amides to hydrolysis is generally high, often requiring harsh conditions such as strong acids or bases and elevated temperatures. researchgate.netarkat-usa.org

Under basic conditions, the hydrolysis mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the pyrrolidinyl group as an anion, which is subsequently protonated. The rate of this hydrolysis can be influenced by the electronic properties of the acyl group. arkat-usa.org In non-aqueous conditions, the use of sodium hydroxide in a mixture of methanol (B129727) and dichloromethane (B109758) has been shown to facilitate the hydrolysis of tertiary amides. researchgate.net

Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the activated carbonyl, leading to a tetrahedral intermediate that, after a series of proton transfers, breaks down to the carboxylic acid and the protonated amine. nih.gov

| Condition | Reagents | Products | Plausible Reaction Rate |

| Basic Hydrolysis | NaOH (aq), Heat | Pyrrolidine, Sodium 4-methoxyphenoxyacetate | Slow to Moderate |

| Acidic Hydrolysis | HCl (aq), Heat | Pyrrolidinium chloride, 4-methoxyphenoxyacetic acid | Slow to Moderate |

| Anhydrous Basic Hydrolysis | NaOH in MeOH/CH₂Cl₂ | Pyrrolidine, Sodium 4-methoxyphenoxyacetate | Moderate |

Reactions Involving the Pyrrolidine Ring System

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, offers several avenues for chemical modification. wikipedia.org

Functionalization and Derivatization of the Pyrrolidine Moiety

The α-position to the nitrogen atom in the pyrrolidine ring is susceptible to functionalization. One common method is the Polonovski-Potier reaction, which involves the formation of an N-oxide followed by treatment with an acylating agent to generate an iminium ion. This intermediate can then be attacked by various nucleophiles to introduce substituents at the α-position.

More direct methods for α-functionalization have also been developed. For instance, redox-neutral α-C-H functionalization can be achieved using an oxidizing agent and a suitable base to generate an iminium intermediate in situ, which is then trapped by a nucleophile. nih.gov This allows for the introduction of aryl groups at the α-position of the pyrrolidine ring. nih.gov

| Reaction Type | Reagents | Product Type |

| α-Arylation | Quinone monoacetal, DABCO, Aryl nucleophile | α-Aryl-1-((4-methoxyphenoxy)acetyl)pyrrolidine |

| Polonovski-Potier Reaction | m-CPBA, then (CF₃CO)₂O, Nucleophile | α-Substituted-1-((4-methoxyphenoxy)acetyl)pyrrolidine |

Ring-Opening and Rearrangement Processes

The cleavage of the C-N bonds within the pyrrolidine ring is a more challenging transformation but can be achieved under specific conditions. Reductive cleavage of the C-N bond in N-acyl pyrrolidines has been accomplished using photoredox catalysis in the presence of a Lewis acid. nih.govresearchgate.net This method involves a single-electron transfer to the amide, leading to the cleavage of the C2-N bond. nih.gov

Oxidative ring-opening is another possibility, often proceeding through the formation of an α-hydroxypyrrolidine intermediate (a hemiaminal) which is in equilibrium with the open-chain amino aldehyde. researchgate.net

| Reaction Type | Catalyst/Reagent | Product Type | Reference |

| Reductive Ring-Opening | Photoredox catalyst, Lewis acid | Linear N-acyl amine | nih.govresearchgate.net |

| Oxidative Ring-Opening | Oxidizing agent (e.g., Ru-porphyrin/Pyridine-N-oxide) | N-acyl-γ-amino acid derivative | nih.gov |

Transformations of the 4-Methoxyphenoxy Moiety

The 4-methoxyphenoxy group provides a site for aromatic chemistry.

Modifications of the Aromatic Ring System

The methoxy (B1213986) group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. wikipedia.org This means that reactions like nitration, halogenation, and Friedel-Crafts acylation or alkylation would be expected to occur at the positions ortho to the methoxy group (positions 3 and 5 of the phenoxy ring). masterorganicchemistry.com However, the bulky pyrrolidineacetyl group might sterically hinder substitution at the 3-position to some extent.

Another common transformation of a methoxyaryl group is demethylation to the corresponding phenol (B47542). This is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting phenol can then be used for further functionalization, for example, through etherification or esterification.

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Pyrrolidine, 1-((3-nitro-4-methoxyphenoxy)acetyl)- |

| Bromination | Br₂, FeBr₃ | Pyrrolidine, 1-((3-bromo-4-methoxyphenoxy)acetyl)- |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Pyrrolidine, 1-((3-acyl-4-methoxyphenoxy)acetyl)- |

| Demethylation | BBr₃ | Pyrrolidine, 1-((4-hydroxyphenoxy)acetyl)- |

Ether Cleavage and Related Reactions

The chemical reactivity of Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- is significantly influenced by the presence of the aryl methyl ether linkage. This functional group, while generally stable, can undergo cleavage under specific and typically harsh reaction conditions. This section details the transformation pathways associated with the cleavage of the ether bond, a critical reaction for modifying the phenolic portion of the molecule.

The most prominent reaction involving the ether group in Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- is its cleavage to yield the corresponding phenol, Pyrrolidine, 1-((4-hydroxyphenoxy)acetyl)-. This transformation is a key step in the synthesis of derivatives that require a free hydroxyl group for further functionalization or to study structure-activity relationships. The cleavage of aryl methyl ethers is a well-established reaction in organic synthesis and is typically achieved using strong acids or specific Lewis acids.

The reaction proceeds via a nucleophilic substitution mechanism at the methyl group of the ether. The ether oxygen is first protonated by a strong acid, making it a better leaving group. Subsequently, a nucleophile, typically a halide ion from the acid, attacks the methyl carbon in an SN2 reaction, displacing the phenoxy group. Due to the high stability of the sp²-hybridized carbon-oxygen bond of the phenyl ring, the cleavage exclusively occurs at the methyl-oxygen bond.

Reaction with Strong Protic Acids:

Strong protic acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI), are commonly used for the cleavage of aryl methyl ethers. researchgate.net The reaction is typically carried out at elevated temperatures, often under reflux conditions. For instance, a common procedure involves heating the methoxy-containing compound with a concentrated aqueous solution of HBr (e.g., 48%). The general scheme for this reaction is as follows:

Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- + HBr → Pyrrolidine, 1-((4-hydroxyphenoxy)acetyl)- + CH₃Br

While effective, the use of strong, hot acids can sometimes lead to side reactions, such as the hydrolysis of the amide bond in the pyrrolidine moiety, although amides are generally more stable to hydrolysis than esters under these conditions.

Reaction with Lewis Acids:

A milder and often more selective method for cleaving aryl methyl ethers involves the use of strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent. This reaction can typically be performed at much lower temperatures, ranging from -78 °C to room temperature, which helps to preserve other functional groups within the molecule. The reaction is usually conducted in an inert solvent, such as dichloromethane (CH₂Cl₂).

The mechanism with BBr₃ involves the coordination of the Lewis acidic boron to the ether oxygen, followed by the intramolecular transfer of a bromide ion to the methyl group. A subsequent workup with water hydrolyzes the boron-containing intermediates to yield the final phenolic product. A representative reaction is the demethylation of 2-(4-methoxyphenyl)acetic acid to 2-(4-hydroxyphenyl)acetic acid using BBr₃ in dichloromethane, which proceeds with a high yield of 99%. Based on this analogous transformation, the reaction for Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- can be depicted as:

Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- + BBr₃ → Intermediate Complex

Intermediate Complex + H₂O → Pyrrolidine, 1-((4-hydroxyphenoxy)acetyl)- + B(OH)₃ + 3HBr

The table below summarizes the expected transformations and reagents for the ether cleavage of Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- based on established chemical principles and analogous reactions.

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

| Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- | HBr (aq) | Pyrrolidine, 1-((4-hydroxyphenoxy)acetyl)-, CH₃Br | Ether Cleavage |

| Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- | BBr₃, H₂O | Pyrrolidine, 1-((4-hydroxyphenoxy)acetyl)-, B(OH)₃, HBr | Ether Cleavage |

It is important to note that while these reactions are expected based on the chemical nature of the starting material, the specific yields and optimal conditions would need to be determined experimentally for Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)-.

Advanced Spectroscopic and Structural Characterization Techniques for Pyrrolidine, 1 4 Methoxyphenoxy Acetyl and Analogues

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the precise determination of the elemental composition of a molecule. By providing an exact mass measurement with high accuracy, HRMS can confirm the molecular formula of Pyrrolidine (B122466), 1-((4-methoxyphenoxy)acetyl)-. This is achieved by measuring the mass-to-charge ratio (m/z) to a high degree of precision, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

For instance, the predicted collision cross-section (CCS) values for the [M+H]⁺ adduct of a related compound, Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)-, can be calculated, which aids in its identification in complex mixtures when coupled with ion mobility-mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. It provides information about the chemical environment of individual atoms, their connectivity, and spatial proximity.

Two-dimensional (2D) NMR techniques are powerful methods that spread spectral information across two frequency axes, resolving overlapping signals and revealing correlations between different nuclei. ucl.ac.ukcam.ac.uk These experiments are crucial for unambiguously assigning the complex spectra of molecules like Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- and its analogues. ipb.ptslideshare.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. ucl.ac.uk This helps in piecing together the spin systems within the molecule, such as the protons on the pyrrolidine ring and their relationship to adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons directly to the carbons they are attached to. This is essential for assigning the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the protons of the pyrrolidine ring to the carbonyl carbon of the acetyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. ucl.ac.uk This provides critical information about the three-dimensional structure and conformation of the molecule. ucl.ac.uk

The following table outlines the expected NMR data for Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)-, based on typical chemical shifts for similar structures.

| Atom/Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key HMBC Correlations |

| Methoxy (B1213986) (CH₃) | ~3.8 | ~55 | C=O, Aromatic C-O |

| Pyrrolidine (CH₂) | 1.8-2.0, 3.4-3.6 | 23-26, 45-48 | C=O |

| Acetyl (CH₂) | ~4.6 | ~68 | C=O, Aromatic C-O |

| Aromatic (CH) | 6.8-7.0 | 114-122 | Methoxy C, Acetyl C |

| Carbonyl (C=O) | - | ~168 | Pyrrolidine CH₂, Acetyl CH₂ |

This is an interactive data table. The values are representative and may vary based on the solvent and experimental conditions.

The pyrrolidine ring in analogues can adopt various conformations, and advanced NMR techniques are pivotal in studying these preferences. nih.gov The conformation of the five-membered ring can be investigated using vicinal proton-proton scalar couplings (³JHH) obtained from ¹H NMR spectra. nih.gov The magnitude of these coupling constants is related to the dihedral angles between the coupled protons, which in turn defines the ring's pucker. nih.gov For amide-containing molecules, dynamic NMR (DNMR) studies can be employed to investigate restricted rotation around the amide C-N bond, which often exhibits partial double-bond character. researchgate.net Variable-temperature NMR experiments can provide the energy barriers for this rotation. researchgate.net Theoretical calculations, in conjunction with NMR data, can further refine the understanding of the conformational landscape. copernicus.orgfrontiersin.org

The chemical shifts observed in NMR spectra can be significantly influenced by the solvent used for the analysis. quora.comthieme-connect.de Different solvents can alter the electronic environment of the solute molecule through intermolecular interactions such as hydrogen bonding and magnetic anisotropy effects. thieme-connect.deacs.org For instance, aromatic solvents may induce noticeable changes in the chemical shifts of nearby protons. thieme-connect.de

Protonation can also have a profound effect on NMR spectra. escholarship.org In amides, protonation can occur on either the oxygen or nitrogen atom, leading to significant changes in the chemical shifts and coupling constants of nearby nuclei. escholarship.orgacs.org For example, in acidic conditions, the amide group of Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- could be protonated, which would alter the electronic distribution and, consequently, the NMR spectrum. escholarship.org Studies on related amides have shown that the site of protonation can influence the mechanism of proton exchange. escholarship.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. The absorption of IR radiation or the scattering in Raman spectroscopy corresponds to the vibrational modes of specific bonds.

For Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)-, key vibrational frequencies would include:

C=O stretch (amide) : Typically observed in the range of 1630-1680 cm⁻¹. The exact position can be influenced by hydrogen bonding and the electronic nature of the substituents.

C-N stretch (amide) : Found in the region of 1250-1350 cm⁻¹.

C-O stretch (ether) : Aromatic ethers usually show a strong band around 1200-1275 cm⁻¹ (asymmetric stretch) and a weaker one around 1020-1075 cm⁻¹ (symmetric stretch).

C-H stretches : Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.

Hydrogen bonding can significantly affect the position and shape of vibrational bands, particularly the C=O stretch. acs.org

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For pyrrolidine derivatives, this technique provides unequivocal proof of structure, revealing exact bond lengths, bond angles, and torsion angles that define the molecule's conformation.

Research on analogues provides significant insights into the structural characteristics that can be expected for Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)-. For instance, the analysis of various substituted pyrrolidine derivatives reveals specific conformational tendencies of the five-membered ring. The pyrrolidine ring often adopts a twisted or envelope conformation to minimize steric strain. In a tetra-substituted pyrrolidine derivative, 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, the five-membered ring is twisted about the C-C bond bearing two acetyloxy substituents. nih.gov Similarly, the crystal structure of 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid, determined by SCXRD, confirmed its crystallization in an orthorhombic system with the space group P2₁2₁2₁. scienceopen.comnih.gov

The molecular geometry is established by solving the crystal structure, a process that has been successfully applied to numerous pyrrolidine-based compounds. researchgate.netjyu.fi For example, in the crystal structure of (E)-1-(4-chlorophenyl)-3-morpholinoprop-2-en-1-one, a related heterocyclic compound, the structure was resolved in the chiral space group P2₁2₁2₁. mdpi.com The data obtained from SCXRD, such as unit cell parameters and bond lengths, are crucial for confirming the molecular structure proposed by other spectroscopic methods. mdpi.com

Table 1: Representative Crystallographic Data for Pyrrolidine Analogues

| Compound Name | Crystal System | Space Group | Key Geometric Features | Reference |

|---|---|---|---|---|

| 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate | Monoclinic | P2₁/c | Twisted pyrrolidine ring; N-bound group in equatorial position. | nih.gov |

| 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid | Orthorhombic | P2₁2₁2₁ | S1-N1 bond length of 1.628 (2) Å confirming sulfonamide formation. | scienceopen.comnih.govresearchgate.net |

| (E)-1-(4-chlorophenyl)-3-morpholinoprop-2-en-1-one | Orthorhombic | P2₁2₁2₁ | N1-C9 bond distance of 1.338(2) Å. | mdpi.com |

Absolute Configuration Determination

For chiral molecules like many substituted pyrrolidines, SCXRD can be used to determine the absolute configuration, which describes the spatial arrangement of atoms of a chiral molecular entity. This is particularly important when the compound is synthesized as a single enantiomer or when a racemic mixture is resolved.

The determination is typically possible when the compound crystallizes in a non-centrosymmetric (chiral) space group. The analysis of anomalous dispersion effects, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute stereochemistry (R or S configuration) at each chiral center. For example, the crystal structure of one triazole derivative was solved in the chiral space group P2₁, with the asymmetric unit containing four crystallographically independent molecules, allowing for detailed stereochemical analysis. mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, NCI Plots)

Beyond individual molecular geometry, understanding how molecules pack in a crystal is crucial. This is governed by a network of non-covalent interactions. Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots are powerful computational tools used to visualize and quantify these interactions.

In a study of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, Hirshfeld analysis was used to investigate the various intermolecular interactions responsible for the crystal packing. eurjchem.com For 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid, fingerprint plots derived from the Hirshfeld surface showed that O···H interactions were the most dominant, accounting for 58.9% of the surface area, followed by H···H interactions at 19.9%. nih.gov Similarly, for a 2-(4-methoxyphenyl)pyrrolidine (B1587203) derivative, the analysis quantified the key surface contacts as H···H (42.3%), H···O/O···H (37.3%), and H···C/C···H (14.9%). nih.gov

Table 2: Hirshfeld Surface Contact Percentages for Pyrrolidine Analogues

| Compound Name | H···H (%) | O···H / H···O (%) | C···H / H···C (%) | Other (%) | Reference |

|---|---|---|---|---|---|

| 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate | 42.3 | 37.3 | 14.9 | 5.5 | nih.gov |

Non-Covalent Interaction (NCI) Plots provide a qualitative visualization of non-covalent interactions in real space. scispace.com The method is based on the electron density and its derivatives, generating isosurfaces that identify different types of interactions. nih.gov These isosurfaces are typically color-coded: blue indicates strong attractive interactions (like hydrogen bonds), green signifies weak van der Waals interactions, and red denotes repulsive steric clashes. researchgate.net NCI plot analysis of a tetra-substituted pyrrolidine derivative confirmed the stabilizing influence of H···H and O···O contacts in the crystal lattice. nih.gov This technique complements Hirshfeld analysis by providing a clear visual map of where these interactions occur in the three-dimensional space. scienceopen.com

Hyphenated Analytical Techniques for Mixture Analysis and Isomer Differentiation (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures and differentiating closely related isomers. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are primary examples.

For compounds like Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)-, these methods would allow for its separation from synthetic precursors, byproducts, or isomers, followed by its unambiguous identification. The chromatography step (GC or LC) separates compounds based on physical properties like boiling point or polarity, resulting in a characteristic retention time for each component. The mass spectrometer then fragments the eluted molecules and records the mass-to-charge ratio of the fragments, producing a unique mass spectrum that acts as a molecular fingerprint.

Studies on analogues, such as side-chain regioisomers of methoxyphenethylamines, demonstrate the power of these techniques. nih.gov These isomers can have nearly identical mass spectra under standard electron ionization. nih.gov However, by forming acylated derivatives, their fragmentation patterns in the mass spectrometer become significantly different, allowing for clear differentiation. nih.govnih.gov This strategy of derivatization could be applied to differentiate isomers of Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)-, for example, where the methoxy group is at a different position on the phenoxy ring. The combination of retention time from the chromatograph and the unique mass spectrum from the spectrometer provides a highly reliable method for both qualitative and quantitative analysis.

Table of Mentioned Compounds

| Compound Name |

|---|

| Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- |

| 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate |

| 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid |

| (E)-1-(4-chlorophenyl)-3-morpholinoprop-2-en-1-one |

| 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline |

| 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate |

| 1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)pyrrolidine |

| 4-methoxy-3-methyl-phenethylamines |

| 2-methoxy-4-methyl-phenethylamines |

Computational and Theoretical Investigations of Pyrrolidine, 1 4 Methoxyphenoxy Acetyl

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For Pyrrolidine (B122466), 1-((4-methoxyphenoxy)acetyl)-, such studies would provide a foundational understanding of its behavior.

Electronic Structure Analysis

A detailed analysis of the electronic structure would involve calculating molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), mapping the electron density, and generating electrostatic potential maps. This would help in identifying the regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting its reactivity. For instance, the lone pairs on the oxygen and nitrogen atoms would be expected to be nucleophilic centers.

Molecular Geometry and Conformational Landscape

The three-dimensional structure of Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- is not rigid. Rotations around the single bonds would give rise to various conformers with different energies. A computational study would involve a systematic search for these conformers to identify the most stable (lowest energy) geometry. This is critical as the conformation of a molecule can significantly influence its physical properties and biological activity.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Analysis and Reaction Pathways

For any chemical reaction involving Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)-, computational methods could be used to identify the transition state structures—the highest energy points along the reaction coordinate. By mapping the entire reaction pathway, from reactants to products through the transition state, a detailed understanding of the reaction mechanism can be achieved.

Thermodynamic and Kinetic Selectivity Studies

If Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- could potentially undergo multiple reaction pathways, computational chemistry could be employed to predict the likely outcome. By calculating the relative energies of the products, the thermodynamic selectivity can be determined. Furthermore, by calculating the activation energies for each pathway, the kinetic selectivity—which pathway is faster—can also be predicted.

Intermolecular Interactions and Supramolecular Chemistry Studies

The way molecules of Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- interact with each other and with other molecules is governed by intermolecular forces. Computational studies can quantify these interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. Understanding these interactions is fundamental to predicting the compound's behavior in the solid state (crystal packing) and in solution.

Hydrogen Bonding Networks and Non-Covalent Interactions

Following a comprehensive search of available scientific literature, no specific computational or theoretical studies detailing the hydrogen bonding networks and non-covalent interactions of Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- were identified.

While research exists on the computational analysis of various other substituted pyrrolidine derivatives, the unique structural combination of a pyrrolidine ring N-acylated with a (4-methoxyphenoxy)acetyl group has not been the subject of published theoretical investigations into its specific intermolecular and intramolecular interactions.

Therefore, a detailed, evidence-based discussion on the hydrogen bonding networks and non-covalent interactions for this particular compound, including data tables of interaction energies or geometric parameters, cannot be provided at this time. Further research in this area is required to elucidate the supramolecular chemistry of Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)-.

Advanced Research Applications in Non Biological Fields

Applications in Materials Science

The incorporation of amide functionalities and aromatic ethers into polymer backbones or as pendant groups can significantly influence material properties. While direct studies on "Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)-" in this area are not available, the characteristics of its constituent parts suggest potential roles.

Polymer Chemistry and New Material Development

Amides are known to serve as effective plasticizers, enhancing the flexibility and durability of polymeric materials. diplomatacomercial.com The presence of the N-acylpyrrolidine structure in "Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)-" could potentially be leveraged in polymer modification. Amide-containing polymers are noted for their strength, stability, and versatility, finding use in coatings, films, and adhesives. The introduction of such a molecule could influence polymer morphology and mechanical properties.

Furthermore, amides can act as non-polymerizable catalytic adjuncts in polymerization reactions. For instance, certain amides have been shown to enable the ring-opening polymerization of lactide with specific catalysts under milder conditions. This suggests a potential, though unexplored, role for "Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)-" in facilitating polymerization processes.

Components in Advanced Functional Materials

The development of advanced functional materials often relies on the precise arrangement of molecules with specific electronic and photophysical properties. Bicyclic pyrrolidine (B122466) derivatives have been synthesized and shown to exhibit interesting photoluminescent properties. While the specific photophysical characteristics of "Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)-" have not been reported, its aromatic and amide components could contribute to unique optical or electronic behaviors when incorporated into larger material frameworks.

Role in Catalysis

The pyrrolidine scaffold is a cornerstone in the field of organocatalysis, and its derivatives are also employed as ligands in metal-catalyzed reactions.

Ligand Design for Metal-Catalyzed Reactions

Substituted chiral pyrrolidines are recognized as crucial building blocks in the synthesis of ligands for various chemical transformations. jetir.org The nitrogen atom of the pyrrolidine ring and the oxygen atoms of the amide and ether groups in "Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)-" could act as coordination sites for metal centers. The design of ligands is critical for controlling the reactivity and selectivity of metal catalysts. While no specific use of this compound as a ligand is documented, its structure presents possibilities for the synthesis of novel ligands for a range of metal-catalyzed cross-coupling, hydrogenation, or polymerization reactions. For example, phenoxy-amido ligands have been used to stabilize rare-earth metal amides for the polymerization of lactide. nih.gov

Organocatalysis Utilizing Pyrrolidine Scaffolds

The five-membered secondary amine structure of pyrrolidine is a privileged motif in aminocatalysis. mdpi.com Pyrrolidine-based organocatalysts are highly effective in a variety of chemical transformations. mdpi.com Although "Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)-" is a tertiary amide and lacks the secondary amine necessary for typical enamine or iminium ion catalysis, it could serve as a precursor for the synthesis of more complex chiral pyrrolidine-based organocatalysts. The synthesis of new pyrrolidine-based organocatalysts is an active area of research, with applications in asymmetric reactions such as Michael additions. mdpi.comnih.gov

Precursor Chemistry for Complex Organic Synthesis (Non-Pharmaceutical End Products)

The pyrrolidine ring is a versatile scaffold for the synthesis of a wide array of complex molecules. While much of the focus has been on pharmaceutical applications, the principles of stereoselective synthesis and functional group manipulation are broadly applicable. Pyrrolidine derivatives serve as commercially viable intermediates for the synthesis of various bioactive molecules. nih.gov

The synthesis of substituted pyrrolidines is a significant topic in organic chemistry, with numerous methods developed for their construction. diplomatacomercial.comgoogle.comresearchgate.net "Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)-" could be utilized as a starting material, where the pyrrolidine ring provides a defined stereochemical framework, and the phenoxyacetyl group can be modified or cleaved to introduce further complexity. Such synthetic routes could lead to novel materials, ligands, or other functional molecules outside the realm of pharmaceuticals.

Building Blocks for Novel Chemical Architectures

In synthetic chemistry, the term "building block" refers to a molecule that can be readily incorporated into a larger, more complex structure. The pyrrolidine ring is a valued scaffold in constructing larger molecules due to its specific three-dimensional shape and chemical properties. nih.gov

Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- possesses several features that could theoretically make it a useful building block in materials science or supramolecular chemistry. The amide linkage provides structural rigidity, while the methoxyphenoxy group offers a site for further functionalization or can participate in non-covalent interactions, such as pi-stacking or hydrogen bonding. These characteristics are desirable in the design of novel polymers, organic frameworks, or liquid crystals. However, no specific examples of Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- being used to create such non-biological architectures have been documented in the reviewed literature.

Asymmetric Synthesis Reagents

Asymmetric synthesis is a critical area of chemistry focused on creating chiral molecules as single enantiomers. Pyrrolidine and its derivatives, most notably proline, are frequently used as chiral controllers, catalysts, or auxiliaries in these types of reactions. researchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer.

The Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- molecule itself is not chiral. To function as a reagent in asymmetric synthesis, it would typically need to be derived from a chiral version of the pyrrolidine ring (e.g., (S)- or (R)-proline) or be modified to include a chiral center. If a chiral variant were used, the rigid N-acyl structure could influence the direction of attack of reagents on a prochiral substrate, a key principle in diastereoselective reactions. This approach is common for other N-acylpyrrolidine structures in achieving high levels of stereocontrol. acs.org Despite the well-established role of the pyrrolidine framework in asymmetric synthesis, nih.gov specific studies detailing the use of Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- as a chiral auxiliary or ligand in non-biological applications are not present in the available scientific literature.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies for Pyrrolidine (B122466), 1-((4-methoxyphenoxy)acetyl)-

The synthesis of pyrrolidine derivatives is a mature field, yet there is continuous innovation aimed at improving yield, stereoselectivity, and environmental footprint. For Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)-, future synthetic strategies are likely to move beyond traditional methods.

One promising avenue is the adoption of multicomponent reactions (MCRs). Recent studies have demonstrated the synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones through eco-friendly MCRs involving aromatic aldehydes, amines, and dialkyl acetylenedicarboxylate. beilstein-journals.org Adapting such a one-pot strategy could streamline the synthesis of the target compound or its precursors, significantly reducing steps and waste. Another emerging technique involves the use of donor-acceptor (DA) cyclopropanes reacting with primary amines, which has been successful in creating 1,5-substituted pyrrolidin-2-ones. nih.govmdpi.com Future work could explore the reaction of 4-methoxyphenoxyacetyl-activated amines with tailored cyclopropanes to construct the desired pyrrolidine core.

Furthermore, catalyst development remains a key trend. Iron-catalyzed reductive cyclization of enynes and palladium-catalyzed cascade reactions offer powerful tools for constructing pyrrolidine rings with high precision. organic-chemistry.org Research into applying these catalysts for the intramolecular cyclization of a precursor derived from 4-methoxyphenoxyacetic acid and an appropriate amino-alkene could represent a significant advancement.

Flow chemistry is another area ripe for exploration. The synthesis of a related compound, Aniracetam, can be achieved by reacting 2-pyrrolidone with anisoyl chloride. wikipedia.org Translating the synthesis of Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- to a continuous flow process could offer superior control over reaction parameters, leading to higher purity and scalability.

| Potential Future Synthetic Method | Key Advantage | Relevant Precursors/Catalysts |

| Multicomponent Reactions (MCRs) | Efficiency, atom economy, reduced waste | Aromatic aldehydes, amines, acetylenic esters |

| Donor-Acceptor Cyclopropane Chemistry | High functional group tolerance, stereocontrol | Substituted cyclopropane-1,1-dicarboxylates |

| Advanced Catalysis (Fe, Pd) | High selectivity, mild reaction conditions | Iron or Palladium catalysts, enyne precursors |

| Continuous Flow Synthesis | Scalability, safety, process control | Microreactors, precise temperature/pressure control |

Integration of Advanced Characterization Techniques for Deeper Structural Insights

While standard techniques like NMR and mass spectrometry are fundamental, future research will benefit from more advanced characterization methods to gain a comprehensive understanding of the compound's three-dimensional structure and intermolecular interactions.

For a structurally similar compound, Pyrrolidine, 1-(4-methoxybenzoyl)-, crystal structure data is available, providing a foundation for comparative analysis. nih.gov High-resolution X-ray crystallography of Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- would be a primary goal, offering definitive proof of its solid-state conformation and packing. This is particularly crucial as even subtle conformational changes can influence material properties.

Advanced NMR techniques, such as Solid-State NMR (ssNMR), could provide insights into the structure and dynamics in the solid phase, complementing crystallographic data. Two-dimensional NMR techniques, already used to study complex pyrrolidine systems, can elucidate subtle stereochemical details and conformational equilibria in solution. nih.gov

Chiroptical spectroscopy, including circular dichroism (CD), would be essential if chiral variants of the compound are synthesized. This would allow for the unambiguous assignment of the absolute configuration of stereocenters, a critical aspect for both biological and material applications where chirality plays a key role.

Leveraging Computational Predictions for Experimental Design and Validation

Computational chemistry is an increasingly indispensable tool for modern chemical research. For Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)-, theoretical studies can predict properties and guide experimental efforts, saving time and resources.

Density Functional Theory (DFT) calculations can be employed to predict spectroscopic data (NMR, IR), which can then be compared with experimental results for structural validation. beilstein-journals.org Such calculations can also determine the most stable conformers of the molecule, providing insight into its preferred three-dimensional shape.

Molecular dynamics (MD) simulations could be used to understand the compound's behavior in different environments, such as in various solvents or as part of a larger molecular assembly. This is particularly relevant for predicting its solubility and interaction with other molecules, which would be critical for designing new materials. For instance, MD simulations have been used to study the binding of other complex molecules to biological targets, and a similar approach could be used to model the interactions of Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- with material surfaces or within a polymer matrix. nootropicsexpert.com

Predictive models for material properties, such as conductivity, thermal stability, or optical properties, can also be developed using quantitative structure-property relationship (QSPR) studies. By correlating the structural features of Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- and related molecules with their known properties, it may be possible to predict its potential for specific non-biological applications.

| Computational Technique | Predicted Information | Experimental Validation |

| Density Functional Theory (DFT) | Stable conformers, spectroscopic signatures (NMR, IR) | X-ray crystallography, NMR spectroscopy |

| Molecular Dynamics (MD) | Solvation behavior, intermolecular interactions | Solubility studies, thermal analysis (DSC/TGA) |

| QSPR Modeling | Potential material properties (e.g., conductivity) | Electrical measurements, optical spectroscopy |

Exploration of New Non-Biological Applications and Material Properties

While the pyrrolidine scaffold is prominent in pharmaceuticals, its unique structural and electronic properties could be harnessed for non-biological applications. nih.gov Future research should actively explore the potential of Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- as a building block for advanced materials.

One area of interest is in the development of novel polymers. The pyrrolidine ring can impart specific conformational constraints and polarity to a polymer backbone. By functionalizing the core molecule to allow for polymerization, new materials with tailored thermal, mechanical, or optical properties could be created. The presence of the methoxy-substituted aromatic ring could also be exploited for its electronic properties, potentially leading to applications in organic electronics.

The compound could also serve as a specialized ligand for metal catalysts. The nitrogen atom of the pyrrolidine ring and the oxygen atoms of the acetyl and methoxy (B1213986) groups offer multiple coordination sites. Novel metal complexes could be synthesized and investigated for their catalytic activity in various organic transformations, building on the known use of pyrrolidine derivatives as chiral controllers in asymmetric synthesis.

Finally, the molecule's structure makes it a candidate for inclusion in host-guest chemistry systems, such as with cyclodextrins or calixarenes. The formation of such inclusion complexes could modify the compound's solubility, stability, and reactivity, opening doors to applications in controlled release systems (for non-biological actives like fragrances or corrosion inhibitors) or as components of molecular sensors.

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of pyrrolidine derivatives using design of experiments (DoE)?

- Methodological Answer : Apply a Central Composite Face (CCF) design to systematically evaluate critical factors such as residence time, temperature, and pyrrolidine equivalents. Use software like MODDE to model interactions and squared terms, enabling identification of optimal conditions for yield and selectivity. For example, a CCF design revealed that higher pyrrolidine equivalents and controlled temperature maximize ortho-substituted product formation .

Q. What analytical techniques are effective for characterizing pyrrolidine-containing compounds?

- Methodological Answer : Combine Electron Transfer Dissociation (ETD) and Collision-Induced Dissociation (CID) in mass spectrometry (MS). ETD preserves the pyrrolidine ring (due to its resistance to cleavage at proline-like residues), while CID provides complementary fragmentation. This dual approach enhances structural elucidation, as demonstrated in studies on pyrrolidine alkaloids using UPLC/Q-TOF MS with Fast-DDA mode .

Q. How do solvent mixtures influence the reactivity of pyrrolidine derivatives?

- Methodological Answer : Use UV-visible spectroscopy to measure reaction kinetics in binary solvent systems (e.g., methanol/acetonitrile). Apply the Mayr equation () to quantify nucleophilicity parameters (). For instance, pyrrolidine’s nucleophilicity increases linearly with acetonitrile content (up to 60% v/v) due to methanol desolvation effects .

Advanced Research Questions

Q. What computational strategies predict structure-activity relationships (SAR) for pyrrolidine-based inhibitors?

- Methodological Answer : Perform 3D-QSAR using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). These models identify steric, electrostatic, and hydrophobic requirements for activity. For DPP-4 inhibitors, electron-donating groups at the pyrrolidine 3rd position and electron-withdrawing groups at the 4th/5th positions enhance binding affinity. Molecular docking (e.g., with 2G5P receptor) validates hydrogen-bonding and hydrophobic interactions .

Q. How does pyrrolidine ring conformation affect biological activity?

- Methodological Answer : Analyze ring puckering using NMR-derived (H,H) couplings and pseudorotation parameters (phase angle , puckering amplitude ). Protonation at the pyrrolidine nitrogen induces conformational shifts (e.g., from envelope to twist-boat), impacting interactions with targets like RAGE. Computational tools (e.g., Matlab Pseudorotation GUI) quantify these changes .

Q. What strategies enable enantioselective synthesis of pyrrolidine derivatives?

- Methodological Answer : Employ catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chiral ligands (e.g., phosphines or thioureas) control stereochemistry, yielding enantiopure pyrrolidines with defined substitution patterns. This method has been applied to access >90% enantiomeric excess in marine alkaloid syntheses .

Q. How can mass spectral networking aid in identifying bioactive pyrrolidine alkaloids?

- Methodological Answer : Implement characteristic fragmentation-assisted MS networking (e.g., via UPLC/Q-TOF-MS). Cluster MS/MS spectra based on shared fragments (e.g., pyrrolidine ring cleavage patterns) to prioritize unknown isomers. This approach identified novel pyrrolidine alkaloids in Codonopsis pilosula with antimicrobial potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.